molecular formula C12H12F3N5O B3019403 2-{(Z)-1-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethylidene}-1-hydrazinecarboxamide CAS No. 478042-46-5

2-{(Z)-1-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethylidene}-1-hydrazinecarboxamide

Cat. No. B3019403
CAS RN: 478042-46-5
M. Wt: 299.257
InChI Key: WHDVOJOHCIWBTF-WSVATBPTSA-N
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Description

2-{(Z)-1-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethylidene}-1-hydrazinecarboxamide is a useful research compound. Its molecular formula is C12H12F3N5O and its molecular weight is 299.257. The purity is usually 95%.
BenchChem offers high-quality 2-{(Z)-1-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethylidene}-1-hydrazinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{(Z)-1-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethylidene}-1-hydrazinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antibacterial Properties

Research has highlighted the antimicrobial properties of benzimidazole derivatives, a class to which 2-{(Z)-1-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethylidene}-1-hydrazinecarboxamide belongs. Specifically, these compounds have demonstrated considerable efficacy against Gram-positive bacteria and certain fungi, although their activity against Gram-negative bacteria is generally lower. In-depth studies have examined the synthesis of these compounds and their structure-activity relationships, shedding light on how their chemical structure influences antimicrobial activity (Ansari & Lal, 2009) (El-kilany et al., 2015).

Anti-inflammatory and Anti-tumor Activities

Benzimidazole derivatives have also been associated with anti-inflammatory and anti-tumor effects. In one study, various derivatives were synthesized and their anti-inflammatory activity was assessed through the rat-paw-oedema method, revealing significant potency in certain compounds. The anti-tumor potential of these derivatives has also been explored, with some compounds showing notable activity against breast cancer cells in vitro (Bhor & Sable, 2022) (Hashim et al., 2014).

Antiviral and Antifungal Applications

Several studies have also demonstrated the potential of benzimidazole derivatives in antiviral and antifungal applications. Notably, certain synthesized compounds were found to exhibit significant antiviral activities against bird flu influenza (H5N1), and other compounds showed antifungal activities against Candida albicans, a common cause of skin infections (Hebishy et al., 2020) (Kale et al., 2020).

Synthesis and Chemical Properties

The compound's synthesis process and its chemical properties have been a subject of research, providing insights into its versatility in forming heterocyclic systems and its potential in various chemical reactions. Studies have outlined methods for synthesizing benzimidazole derivatives and explored their reactions with different reagents, highlighting the compound's adaptability and potential for creating a wide range of substances with various biological activities (Lipunova et al., 1996).

properties

IUPAC Name

[(Z)-1-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N5O/c1-7(18-19-11(16)21)6-20-9-5-3-2-4-8(9)17-10(20)12(13,14)15/h2-5H,6H2,1H3,(H3,16,19,21)/b18-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDVOJOHCIWBTF-WSVATBPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)N)CN1C2=CC=CC=C2N=C1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)N)/CN1C2=CC=CC=C2N=C1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{(Z)-1-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethylidene}-1-hydrazinecarboxamide

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